molecular formula C9H18O2 B14622275 Methyl 3-ethyl-4-methylpentanoate CAS No. 60279-91-6

Methyl 3-ethyl-4-methylpentanoate

Cat. No.: B14622275
CAS No.: 60279-91-6
M. Wt: 158.24 g/mol
InChI Key: TWZULJKZBGIFOI-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-4-methylpentanoate is a branched-chain ester with the molecular formula C₉H₁₈O₂ (molecular weight: 158.24 g/mol). It is characterized by a pentanoate backbone substituted with ethyl and methyl groups at the 3- and 4-positions, respectively. This compound has been identified as a semiochemical in ecological interactions, particularly in host location by insects. For example, it is emitted by mature green coffee berries (Coffea arabica) and serves as a kairomone for the variegated coffee bug (Antestiopsis thunbergii), attracting second-instar nymphs to feeding sites . Additionally, it is implicated in the behavior of the coffee berry borer (Hypothenemus hampei), where it acts as an attractant at specific concentrations .

Properties

CAS No.

60279-91-6

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

methyl 3-ethyl-4-methylpentanoate

InChI

InChI=1S/C9H18O2/c1-5-8(7(2)3)6-9(10)11-4/h7-8H,5-6H2,1-4H3

InChI Key

TWZULJKZBGIFOI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OC)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-ethyl-4-methylpentanoate can be synthesized through the esterification of 3-ethyl-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed to achieve high yields. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles in the presence of a base.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products:

Scientific Research Applications

Methyl 3-ethyl-4-methylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-ethyl-4-methylpentanoate as a pheromone involves its release into the environment, where it is detected by the olfactory receptors of male ants. This detection triggers a behavioral response, leading to mating. The molecular targets are the olfactory receptors, and the pathway involves signal transduction leading to behavioral changes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares Methyl 3-ethyl-4-methylpentanoate with esters, aldehydes, and hydroxylated analogs, emphasizing structural features, biological roles, and applications:

Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) CAS Number Source/Origin Biological Activity/Applications
This compound C₉H₁₈O₂ Ester 158.24 Not specified Coffee berry volatiles Kairomone for Antestiopsis thunbergii nymphs; attractant for coffee berry borers at low concentrations
Methyl 3-isopropylpentanoate C₉H₁₈O₂ Ester 158.24 Not specified Traditional Chinese medicine (ants) Used in medicinal formulations for anti-inflammatory properties
3-Ethylpentanal C₇H₁₄O Aldehyde 114.19 39992-52-4 Synthetic/industrial production Industrial solvent; irritant to respiratory tract and eyes
Methyl 3-methyl-4-oxopentanoate C₇H₁₂O₃ Ester/Ketone 144.17 1956355-57-9 Synthetic (Hairui Chemical) Pharmaceutical intermediate; no documented biological activity
Methyl 3-hydroxy-4-methylpentanoate C₇H₁₄O₃ Ester/Alcohol 146.19 65596-31-8 Synthetic Potential use in fragrances or drug synthesis; limited biological data

Key Findings from Comparative Analysis:

Structural Influence on Function: this compound’s branching enhances its volatility and specificity as a semiochemical in plant-insect interactions .

Concentration-Dependent Effects: this compound attracts Antestiopsis thunbergii nymphs at 0.0114 ng/L but repels them at higher concentrations (>1.14 ng/L) . Similar behavior is observed in coffee berry borers, suggesting ecological trade-offs in pest management strategies .

Ecological vs. Industrial Applications: While this compound has ecological significance, its aldehyde analog (3-ethylpentanal) is primarily industrial, with notable safety hazards .

Synthetic Derivatives: Hydroxylated or ketone-containing analogs (e.g., Methyl 3-hydroxy-4-methylpentanoate) lack documented ecological roles but are explored for synthetic applications .

Biological Activity

Methyl 3-ethyl-4-methylpentanoate is an organic compound classified as a fatty acid methyl ester. Its molecular formula is C9H18O2C_9H_{18}O_2, and it features a branched structure that contributes to its unique properties and potential biological activities. This article explores the compound's biological activities, applications, and relevant research findings.

This compound is characterized by its branched aliphatic structure, which influences its solubility, volatility, and reactivity. The compound is part of the broader class of fatty acid esters, which are known for their diverse applications in food flavoring, fragrances, and potential therapeutic uses.

PropertyValue
Molecular Weight158.24 g/mol
Chemical FormulaC9H18O2
IUPAC NameThis compound
CAS NumberNot available

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for applications in food preservation and safety. Its efficacy against various bacteria and fungi has been documented, suggesting potential use as a natural preservative in the food industry .

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may possess anti-inflammatory properties . Although the exact mechanisms remain under investigation, its structural characteristics may contribute to modulating inflammatory pathways .

Applications in Food Industry

Due to its pleasant fruity aroma, this compound is utilized as a flavoring agent in various food products. Its role in enhancing flavor profiles has been recognized in studies focusing on food chemistry and sensory evaluation .

Case Studies and Research Findings

  • Flavor Profile Development :
    A study on the flavor compounds in wines identified this compound as a significant contributor to the overall taste profile, particularly in sweet wines where it was found at concentrations above sensory thresholds .
  • Antimicrobial Efficacy :
    A comparative analysis demonstrated that this compound showed effective inhibition against common foodborne pathogens such as E. coli and Listeria monocytogenes. This positions the compound as a valuable asset for enhancing food safety protocols .

Safety and Toxicity

While this compound is generally recognized as safe for use in food applications, further studies are warranted to fully understand its toxicity profile. Current data suggest low toxicity levels; however, comprehensive toxicological assessments are necessary to confirm safety parameters for long-term consumption .

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